molecular formula C9H11NOS B13271622 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde

1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13271622
M. Wt: 181.26 g/mol
InChI Key: BRMLYOGLLZBQIR-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C₉H₁₁NOS. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde typically involves the reaction of thiazole derivatives with cyclobutane carbaldehyde under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The aldehyde group can also form covalent bonds with nucleophilic sites on proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Thiazol-4-ylmethyl)cyclobutane-1-carbaldehyde
  • 1-(1,3-Thiazol-2-ylmethyl)cyclobutane-1-carbaldehyde
  • 1-(1,3-Thiazol-5-ylmethyl)cyclopentane-1-carbaldehyde

Uniqueness

1-(1,3-Thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde is unique due to its specific substitution pattern on the thiazole ring and the presence of the cyclobutane moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

1-(1,3-thiazol-5-ylmethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H11NOS/c11-6-9(2-1-3-9)4-8-5-10-7-12-8/h5-7H,1-4H2

InChI Key

BRMLYOGLLZBQIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CN=CS2)C=O

Origin of Product

United States

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